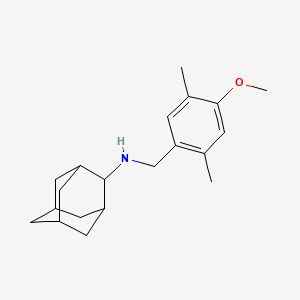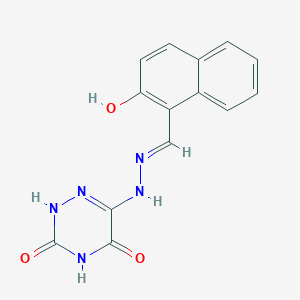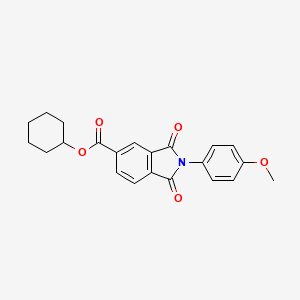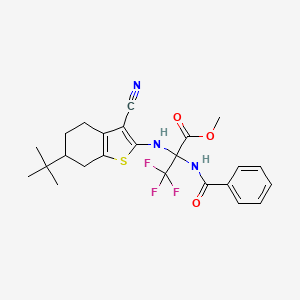
2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Adamantyl(4-methoxy-2,5-dimethylbenzyl)amine, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic compound that has been widely studied for its potential therapeutic applications in various neurological disorders. Memantine is a low-affinity, uncompetitive antagonist that blocks the NMDA receptor channel in a voltage-dependent manner.
Wirkmechanismus
2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine acts as an NMDA receptor antagonist by binding to the receptor channel in a voltage-dependent manner. It blocks the receptor channel in a non-competitive manner, which means that it does not compete with the neurotransmitter glutamate for binding to the receptor. This results in a reduction in the excessive activation of the NMDA receptor, which is known to cause neuronal damage and death.
Biochemical and Physiological Effects:
2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine has been shown to have several biochemical and physiological effects in various neurological disorders. It has been shown to reduce oxidative stress, inflammation, and apoptosis in the brain. It also improves synaptic plasticity, which is important for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine in lab experiments include its ability to selectively block the NMDA receptor, its low toxicity, and its ability to improve cognitive function in animal models of neurological disorders. However, the limitations include its low potency, which requires high concentrations to achieve therapeutic effects, and its inability to cross the blood-brain barrier efficiently.
Zukünftige Richtungen
There are several future directions for the study of 2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine. One area of research is the development of more potent and selective NMDA receptor antagonists. Another area of research is the investigation of the potential use of 2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine in combination with other drugs for the treatment of neurological disorders. Additionally, the study of the mechanisms underlying the neuroprotective effects of 2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine could lead to the development of new therapeutic targets for neurological disorders.
Synthesemethoden
The synthesis of 2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine involves several steps, starting from commercially available 2-aminoadamantane. The first step involves the alkylation of 2-aminoadamantane with 4-methoxy-2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using lithium aluminum hydride to obtain 2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine.
Wissenschaftliche Forschungsanwendungen
2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and epilepsy. It has been shown to have neuroprotective effects, reduce neuronal damage, and improve cognitive function in patients with Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO/c1-12-5-19(22-3)13(2)4-18(12)11-21-20-16-7-14-6-15(9-16)10-17(20)8-14/h4-5,14-17,20-21H,6-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPDAWJCQYWOTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-isopropyl-5-{[2-(6-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6012055.png)



![N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}propanamide](/img/structure/B6012073.png)
![N-(tert-butyl)-5-chloro-2-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6012074.png)
![6-{4-[hydroxy(2-thienyl)methyl]-1-piperidinyl}nicotinamide](/img/structure/B6012079.png)

![4-{[3-(3-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-(2-fluorobenzyl)-1H-1,2,3-triazole](/img/structure/B6012095.png)
![N-benzyl-7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6012098.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-(6-methyl-2-pyridinyl)ethanamine](/img/structure/B6012102.png)

![1-[5-({[(1-isopropyl-4-piperidinyl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6012123.png)
